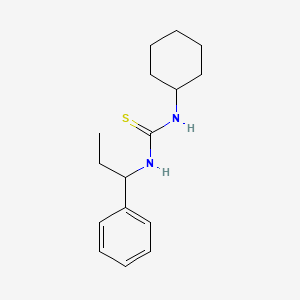

1-Cyclohexyl-3-(1-phenylpropyl)thiourea

Description

Significance of the Thiourea (B124793) Scaffold in Contemporary Chemical Science

The thiourea moiety is a cornerstone in contemporary chemical science due to its distinct ability to form strong hydrogen bonds. wikipedia.orgnih.gov Unlike their urea (B33335) counterparts, thioureas are more acidic and act as more potent hydrogen-bond donors. wikipedia.org This enhanced hydrogen-bonding capability is crucial for their function in molecular recognition and catalysis. wikipedia.orgnih.gov

In medicinal chemistry, the thiourea framework is considered a "privileged structure" because it can establish stable hydrogen bonds with biological targets like proteins and enzymes, leading to a wide array of therapeutic applications. rsc.org Thiourea derivatives have been investigated for their potential as antiviral, antimicrobial, anticancer, and anti-inflammatory agents. rsc.org

In the realm of organocatalysis, thiourea derivatives, particularly chiral ones, have revolutionized asymmetric synthesis. wikipedia.orgnih.govrsc.org They function as non-covalent catalysts, activating substrates through hydrogen bonding to control the stereochemical outcome of reactions. wikipedia.orgrsc.org This has led to the development of greener and more sustainable catalytic processes. wikipedia.org

Overview of Advanced Research Trajectories for 1-Cyclohexyl-3-(1-phenylpropyl)thiourea and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for structurally similar N,N'-disubstituted thioureas provide a clear indication of its potential areas of investigation. These research paths primarily focus on two major domains: medicinal chemistry and asymmetric organocatalysis.

Medicinal Chemistry: Research into N,N'-disubstituted thioureas often involves their synthesis and evaluation as inhibitors of various enzymes or as agents targeting specific biological pathways. rsc.orgnih.gov For instance, derivatives are designed and tested for their ability to inhibit nitric oxide synthase, an enzyme implicated in various neurological disorders. rsc.org The general approach involves synthesizing a library of analogues with diverse substituents on the nitrogen atoms to establish structure-activity relationships (SAR).

Asymmetric Organocatalysis: A significant research avenue for chiral N,N'-disubstituted thioureas is their application as organocatalysts in a variety of asymmetric transformations. rsc.orgresearchgate.netlibretexts.org These include Michael additions, Mannich reactions, and Strecker syntheses, where the thiourea catalyst orchestrates the formation of a specific stereoisomer of the product. libretexts.org Research in this area focuses on designing new chiral thiourea catalysts to improve enantioselectivity and expand the scope of their application to new reactions. nih.govrsc.org

The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with a primary or secondary amine. nih.govmdpi.com This straightforward and efficient method allows for the creation of a wide variety of derivatives by simply changing the starting amine and isothiocyanate.

| General Synthesis of N,N'-Disubstituted Thioureas | |

| Reactant 1 | Isothiocyanate (R-N=C=S) |

| Reactant 2 | Amine (R'-NH2 or R'R''-NH) |

| Product | N,N'-Disubstituted Thiourea (R-NH-C(=S)-NH-R' or R-NH-C(=S)-N(R')R'') |

| General Method | The isothiocyanate is reacted with the amine in a suitable solvent, often at room temperature or with gentle heating. nih.govmdpi.com |

Scope and Academic Context of Thiourea Derivatives in Specific Research Domains

The academic and industrial interest in thiourea derivatives is broad, spanning fundamental studies of molecular interactions to the development of new materials and pharmaceuticals.

In materials science , thiourea derivatives are explored for their potential in creating novel polymers and for their properties as corrosion inhibitors for metals. researchgate.net Their ability to coordinate with metal ions also makes them useful as ligands in coordination chemistry. rsc.org

In analytical chemistry , the strong binding affinity of the thiourea group for certain metal ions has led to their use as chemosensors for the detection of heavy metals. rsc.org

The following table provides a summary of the key research domains for N,N'-disubstituted thiourea derivatives:

| Research Domain | Key Applications and Research Focus |

| Medicinal Chemistry | Development of antiviral, anticancer, anti-inflammatory, and enzyme inhibitory agents. rsc.orgnih.gov |

| Asymmetric Organocatalysis | Use as chiral catalysts for stereoselective reactions like Michael additions, Mannich reactions, and Diels-Alder reactions. wikipedia.orgrsc.orglibretexts.org |

| Materials Science | Synthesis of novel polymers and use as corrosion inhibitors. researchgate.net |

| Coordination Chemistry | Employed as ligands for the formation of metal complexes. rsc.org |

| Analytical Chemistry | Development of chemosensors for metal ion detection. rsc.org |

Properties

IUPAC Name |

1-cyclohexyl-3-(1-phenylpropyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2S/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVKJUORDWRZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=S)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824452 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemoenzymatic Approaches for 1 Cyclohexyl 3 1 Phenylpropyl Thiourea and Analogues

Classical and Contemporary Synthetic Routes for Thiourea (B124793) Derivatives

The formation of the thiourea backbone is a cornerstone of organic synthesis, with numerous methods developed over the years. These techniques provide the foundation for producing a vast array of thiourea derivatives, including the target compound.

Amine-Isothiocyanate Condensation Strategies

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an amine and an isothiocyanate. mdpi.commdpi.com This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. For the synthesis of 1-Cyclohexyl-3-(1-phenylpropyl)thiourea, two primary pathways are viable:

Pathway A: Reaction of cyclohexylamine (B46788) with 1-phenylpropyl isothiocyanate.

Pathway B: Reaction of 1-phenylpropylamine with cyclohexyl isothiocyanate.

This reaction is typically high-yielding and can be performed under mild conditions. nih.gov The choice of solvent can range from dichloromethane (B109758) to tert-butanol, often at room temperature for aliphatic amines due to their high nucleophilicity. mdpi.com For less reactive amines, heating may be required. kiku.dk The purification process is often simple, involving washing and evaporation of the solvent, or crystallization of the final product. mdpi.com

Table 1: Conditions for Amine-Isothiocyanate Condensation

| Reactants | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate + Various Amines | Dichloromethane | Room Temp | High | mdpi.com |

| Benzoyl isothiocyanate + Heterocyclic Amines | Anhydrous Acetone | Not specified | Good | mdpi.com |

| Aryl isothiocyanate + Aromatic Primary Amine | Agate Mortar (Mechanochemical) | Room Temp | High | nih.gov |

Multicomponent Reaction (MCR) Implementations for Thiourea Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical route to complex molecules like thioureas. researchgate.netchemistryforsustainability.org A notable MCR for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur. nih.govorganic-chemistry.org This approach avoids the pre-synthesis or handling of potentially toxic isothiocyanates.

For this compound, this could be achieved by reacting:

Cyclohexyl isocyanide, 1-phenylpropylamine, and elemental sulfur.

1-Phenylpropyl isocyanide, cyclohexylamine, and elemental sulfur.

These reactions can be performed under continuous-flow conditions, which allows for precise control, enhanced safety, and easy scalability. nih.gov The use of an aqueous polysulfide solution can facilitate the reaction under mild and homogeneous conditions, with the product often crystallizing out of the solution for easy isolation by filtration. researchgate.netnih.gov

Table 2: Multicomponent Synthesis of Thiourea Derivatives

| Components | Conditions | Key Feature | Reference |

|---|---|---|---|

| Isocyanide, Amine, Elemental Sulfur | Acetonitrile/Water, Polysulfide solution | Continuous-flow, simple filtration | researchgate.netnih.gov |

| Isocyanide, Amine, Elemental Sulfur | Ambient Temperature | Atom-economic | organic-chemistry.org |

Green Chemistry Approaches in Thiourea Derivatization

In line with the principles of sustainable chemistry, several green methods for thiourea synthesis have been developed to minimize environmental impact. These approaches focus on using less hazardous solvents, reducing waste, and employing reusable catalysts.

One strategy involves using deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, which can act as both the reaction medium and the catalyst. rsc.orgrsc.org This system allows for the synthesis of thioureas from amines and thiourea itself as a biocompatible thiocarbonyl source, with the DES being recoverable and reusable for multiple cycles. rsc.orgrsc.org Another green approach is the use of water as a solvent, which is environmentally benign and can promote chemoselectivity, with product isolation often simplified to filtration. organic-chemistry.orggoogle.com Mechanochemistry, or solvent-free ball milling, represents another eco-friendly alternative that avoids the use of bulk solvents altogether. nih.gov

Enantioselective Synthesis and Chiral Resolution of this compound Stereoisomers

The 1-phenylpropyl group in the target molecule contains a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). The synthesis and separation of these stereoisomers are critical for applications where stereochemistry is key.

Asymmetric Catalysis in Thiourea Formation

Asymmetric catalysis is a powerful tool for controlling stereochemistry during a reaction. While chiral thioureas are frequently employed as organocatalysts for various asymmetric transformations rsc.orgrsc.org, the focus here is on their enantioselective synthesis. The most direct method to obtain an enantiomerically pure form of this compound is to start with an enantiopure precursor.

The reaction of an enantiomerically pure amine, such as (R)- or (S)-1-phenylpropylamine, with achiral cyclohexyl isothiocyanate would directly yield the corresponding (R)- or (S)-thiourea enantiomer. This approach transfers the chirality from the starting material to the product.

Alternatively, bifunctional catalysts can be employed. For instance, a chiral amino thiourea catalyst has been shown to promote highly enantioselective cyanosilylation of ketones by activating both the nucleophile and the electrophile. nih.gov While typically used for other reactions, a similar catalytic system could theoretically be designed to facilitate the addition of an amine to an isothiocyanate with stereocontrol, although this is less common than using chiral starting materials for this specific synthesis. nih.gov

Diastereoselective Synthesis of Substituted Thioureas

Diastereoselective synthesis becomes relevant when a molecule contains two or more stereocenters. While the primary target, this compound, has only one stereocenter, the principles of diastereoselective synthesis are crucial for creating more complex analogues, for example, by introducing a second stereocenter on the cyclohexyl ring.

In such cases, the reaction of a chiral amine (e.g., (R)-1-phenylpropylamine) with a chiral, substituted cyclohexyl isothiocyanate would produce a pair of diastereomers. The facial selectivity of the nucleophilic attack would be influenced by the steric and electronic properties of both chiral reactants. Organocatalysis has proven effective in controlling such diastereoselective outcomes. For example, chiral thiourea-catalyzed Michael additions have been shown to afford products with high diastereo- and enantioselectivities. rsc.org Similarly, cascade reactions can be designed to construct highly substituted frameworks with excellent diastereoselectivity, which could be adapted for complex thiourea derivatives. beilstein-journals.org The stereochemical outcome is often dictated by the formation of a well-organized transition state, stabilized by hydrogen bonding interactions with the catalyst. acs.org

Derivatization Strategies for Structural Modification and Library Generation

The structural framework of this compound offers multiple points for chemical modification, enabling the systematic development of analogues for structure-activity relationship (SAR) studies and the generation of compound libraries. Derivatization strategies primarily focus on the two nitrogen atoms of the thiourea core, allowing for the introduction of a wide array of substituents by modifying the precursor amine and isothiocyanate components.

The most prevalent and versatile method for the synthesis of N,N'-disubstituted thioureas, including analogues of this compound, is the reaction between an isothiocyanate and a primary or secondary amine. mdpi.comnih.gov This straightforward addition reaction is typically high-yielding and allows for significant structural diversity in the resulting thiourea derivatives. mdpi.com The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate.

For the generation of a library based on the this compound scaffold, two main derivatization approaches can be envisioned:

Modification of the Amine Component: By keeping the 1-phenylpropyl isothiocyanate moiety constant, a variety of amines can be employed to generate analogues with diverse substituents at the N1 position. This allows for the exploration of the chemical space around the cyclohexyl group.

Modification of the Isothiocyanate Component: Conversely, by using cyclohexylamine as the constant precursor, a library of different isothiocyanates can be utilized to introduce a wide range of functionalities at the N3 position, exploring alternatives to the 1-phenylpropyl group.

These strategies facilitate the creation of focused libraries to probe the specific structural requirements for a desired biological activity. The reactions are generally conducted in a suitable solvent, such as dichloromethane or tert-butanol, at room temperature. mdpi.com

The following tables illustrate hypothetical derivatization strategies for generating a library of analogues based on the this compound structure.

Table 1: Library Generation via Variation of the Amine Component

| Entry | Constant Isothiocyanate | Variable Amine | Resulting Thiourea Analogue |

| 1 | 1-phenylpropyl isothiocyanate | Cyclopentylamine | 1-Cyclopentyl-3-(1-phenylpropyl)thiourea |

| 2 | 1-phenylpropyl isothiocyanate | Cycloheptylamine | 1-Cycloheptyl-3-(1-phenylpropyl)thiourea |

| 3 | 1-phenylpropyl isothiocyanate | 4-Methylcyclohexylamine | 1-(4-Methylcyclohexyl)-3-(1-phenylpropyl)thiourea |

| 4 | 1-phenylpropyl isothiocyanate | Piperidine | 1-(1-Phenylpropyl)-3-(piperidin-1-yl)thiourea |

| 5 | 1-phenylpropyl isothiocyanate | Aniline | 1-Phenyl-3-(1-phenylpropyl)thiourea |

Table 2: Library Generation via Variation of the Isothiocyanate Component

| Entry | Constant Amine | Variable Isothiocyanate | Resulting Thiourea Analogue |

| 1 | Cyclohexylamine | Benzyl isothiocyanate | 1-Benzyl-3-cyclohexylthiourea |

| 2 | Cyclohexylamine | Phenethyl isothiocyanate | 1-Cyclohexyl-3-phenethylthiourea |

| 3 | Cyclohexylamine | Phenyl isothiocyanate | 1-Cyclohexyl-3-phenylthiourea |

| 4 | Cyclohexylamine | (4-Chlorophenyl)isothiocyanate | 1-(4-Chlorophenyl)-3-cyclohexylthiourea |

| 5 | Cyclohexylamine | Naphthyl isothiocyanate | 1-Cyclohexyl-3-(naphthalen-1-yl)thiourea |

Chemoenzymatic Approaches

While traditional chemical synthesis is dominant for thiourea derivatization, chemoenzymatic methods are emerging as a powerful tool in organic synthesis, offering high selectivity and milder reaction conditions. The application of enzymes in the synthesis and modification of thiourea derivatives is a growing area of interest.

For instance, lipases have been investigated as catalysts in reactions involving thiourea-related compounds. One study demonstrated the use of lipase (B570770) as a biocatalyst in the synthesis of 2,4-disubstituted thiazole (B1198619) derivatives from thioamides or thioureas and α-haloketones. rsc.org This indicates the potential for enzymes to recognize and mediate transformations on molecules containing the thiourea motif.

Furthermore, the concept of using thiourea-based molecules themselves as "artificial enzymes" or organocatalysts is well-established. researchgate.net These bifunctional thiourea catalysts can activate substrates through hydrogen bonding, mimicking enzymatic catalysis in a variety of asymmetric reactions. rsc.org While this does not represent a direct enzymatic modification of the thiourea scaffold, it highlights the synergy between thiourea chemistry and biocatalytic principles.

Although direct lipase-catalyzed derivatization of this compound has not been extensively reported, the existing literature suggests the feasibility of exploring enzymatic methods for the selective modification of this class of compounds. Future research may focus on identifying or engineering enzymes capable of catalyzing reactions such as acylation, phosphorylation, or glycosylation on the thiourea backbone or its substituents, which would provide novel avenues for generating diverse and complex analogues.

Advanced Spectroscopic and Crystallographic Characterization of 1 Cyclohexyl 3 1 Phenylpropyl Thiourea Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Spectral Analysis

No published ¹H NMR data is available for 1-Cyclohexyl-3-(1-phenylpropyl)thiourea.

Carbon-13 (¹³C) NMR Spectral Analysis

No published ¹³C NMR data is available for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No published 2D-NMR data is available for this compound.

Single Crystal X-ray Diffraction (XRD) Analysis of this compound and its Analogues

Elucidation of Molecular Conformation and Tautomerism

No published single-crystal X-ray diffraction data exists for this compound to determine its molecular conformation and tautomeric form.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

Without crystallographic data, the intermolecular interactions and crystal packing of this compound cannot be described.

Crystallographic Parameters and Space Group Determination

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide precise information regarding its three-dimensional arrangement in the solid state. This analysis is fundamental to understanding the compound's stereochemistry, intermolecular interactions, and physical properties.

The primary outcomes of such an analysis are the crystallographic parameters. These parameters define the unit cell, which is the basic repeating unit of the crystal lattice. The key parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). These values, along with the number of molecules in the unit cell (Z), allow for the calculation of the crystal's density.

A crucial piece of information derived from the diffraction data is the space group. The space group describes the symmetry elements present in the crystal structure, such as rotation axes, mirror planes, and inversion centers. For example, studies on similar compounds, such as 1-cyclohexyl-3-(p-tolyl)urea, have identified its crystal system as monoclinic with a P2₁/c space group. This designation indicates a specific set of symmetry operations that define the arrangement of molecules within the crystal.

A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate how this information would be displayed.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₆H₂₄N₂S |

| Formula Weight | 276.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.789(5) |

| α (°) | 90 |

| β (°) | 105.3(2) |

| γ (°) | 90 |

| Volume (ų) | 1778.9(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.032 |

Infrared (IR) and Mass Spectrometry (MS) for Vibrational and Molecular Weight Characterization

Infrared (IR) spectroscopy and mass spectrometry (MS) are powerful analytical techniques used to elucidate the structural features and molecular weight of a compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies (or wavenumbers, typically in cm⁻¹), corresponding to the different vibrational modes of the functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H (aliphatic and aromatic), C=S (thiocarbonyl), and C-N bonds. For instance, N-H stretching vibrations in thiourea (B124793) derivatives typically appear in the range of 3100-3400 cm⁻¹. The C=S stretching vibration is often observed between 1100 and 1300 cm⁻¹, though its position can be influenced by coupling with other vibrations. The presence of the phenyl and cyclohexyl groups would be confirmed by C-H stretching bands just above and below 3000 cm⁻¹, respectively, as well as by characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

A table of expected IR absorption bands is provided below for illustrative purposes.

Hypothetical IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3200 | ν(N-H) stretching |

| 3080-3020 | ν(C-H) aromatic stretching |

| 2930, 2850 | ν(C-H) aliphatic stretching |

| ~1600, ~1490, ~1450 | ν(C=C) aromatic stretching |

| ~1550 | δ(N-H) bending |

| ~1250 | ν(C=S) stretching |

| ~1200 | ν(C-N) stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

For this compound (C₁₆H₂₄N₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Fragmentation would likely occur at the bonds adjacent to the thiourea core, leading to characteristic fragment ions. For example, cleavage of the bond between the cyclohexyl group and the nitrogen atom, or the bond between the phenylpropyl group and the other nitrogen, would produce significant fragment ions.

A hypothetical summary of key mass spectral data is shown in the table below.

Hypothetical Mass Spectrometry Data for this compound

| m/z (amu) | Interpretation |

| 276.17 | [M]⁺, Molecular Ion |

| 194 | [M - C₆H₁₀]⁺ |

| 179 | [M - C₆H₁₁N]⁺ |

| 133 | [C₉H₁₁]⁺, Phenylpropyl fragment |

| 97 | [C₆H₁₁N]⁺ |

| 83 | [C₆H₁₁]⁺, Cyclohexyl fragment |

Theoretical and Computational Chemistry Investigations of 1 Cyclohexyl 3 1 Phenylpropyl Thiourea

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic characteristics and reactivity of 1-Cyclohexyl-3-(1-phenylpropyl)thiourea. By solving approximations of the Schrödinger equation, DFT can elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior.

A key aspect of quantum chemical analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea moiety, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed across the aromatic ring systems. In a study on a related compound, 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine these properties. nih.gov While the exact values for this compound would require a specific calculation, the principles remain the same.

Table 1: Representative Electronic Properties of a Thiourea Analog

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Data is illustrative and based on typical values for similar compounds.

Natural Bond Orbital (NBO) analysis further dissects the electronic structure by describing the charge distribution and interactions between different parts of the molecule. nih.gov For thiourea derivatives, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of adjacent groups, which stabilizes the molecule.

The three-dimensional structure of this compound is not rigid. The molecule possesses several rotatable bonds, particularly around the thiourea linkage and the phenylpropyl group. Conformational analysis is the systematic study of the different spatial arrangements (conformers) of a molecule and their corresponding energies. The goal is to identify the most stable conformer(s) that the molecule is likely to adopt.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or enzyme. This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

For this compound, molecular docking simulations would involve placing the molecule into the active site of a relevant protein target. The choice of target depends on the therapeutic area of interest. For example, thiourea derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), DNA gyrase, and cyclooxygenases (COX).

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function. The results reveal the most likely binding pose and the specific interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen bonds: The N-H protons of the thiourea moiety can act as hydrogen bond donors, while the sulfur and any other heteroatoms can act as acceptors.

Hydrophobic interactions: The cyclohexyl and phenyl rings are nonpolar and are likely to engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding site.

π-π stacking: The phenyl ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

In a study on acylthiourea derivatives as potential HDAC inhibitors, docking revealed that the thiourea moiety could act as a novel zinc-binding group (ZBG), coordinating with the zinc ion in the enzyme's active site.

Docking programs provide an estimated binding energy or a docking score, which reflects the stability of the ligand-receptor complex. A lower (more negative) score generally indicates a more stable complex and a higher binding affinity. These scores are calculated based on the intermolecular forces between the ligand and the protein.

Table 2: Illustrative Docking Scores of Thiourea Derivatives Against a Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | Arg120, Tyr355 |

| Derivative B | -7.9 | Ser353, Leu352 |

| Derivative C | -9.2 | His467, Asp468 |

This data is representative of typical results from molecular docking studies on thiourea derivatives.

The energetic contributions of different parts of the molecule can be analyzed to understand the structure-activity relationship. For instance, modifying the phenylpropyl group or the cyclohexyl ring and then re-docking the new analogs can show how these changes affect the binding affinity. This iterative process of design, docking, and analysis is a cornerstone of computer-aided drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

When the three-dimensional structure of the biological target is unknown, ligand-based design strategies like QSAR can be employed. QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. The process involves:

Data Set: A series of structurally related compounds with known biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a series of thiourea derivatives including analogs of this compound, a QSAR model could be developed to predict their activity against a specific target. The resulting equation might look something like this (for illustrative purposes):

Biological Activity = c0 + c1(logP) + c2(Dipole Moment) - c3*(Molecular Weight)

Such a model can then be used to predict the activity of new, unsynthesized thiourea derivatives. By analyzing the coefficients in the QSAR equation, chemists can understand which properties are most important for activity and use this knowledge to design more potent compounds. For example, if the coefficient for logP is positive, it suggests that increasing the lipophilicity of the molecule might lead to higher activity. This ligand-based approach is a powerful tool for optimizing lead compounds in the absence of detailed receptor information.

Derivation of Physicochemical Descriptors and Their Correlation with Biological Activity

The biological activity of thiourea derivatives is intimately linked to their physicochemical properties. Computational chemistry provides essential tools to calculate these properties, known as molecular or physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure and electronic distribution, which in turn govern its interactions with biological targets.

For a compound like this compound, a range of descriptors would be calculated to understand its potential biological activity. These descriptors typically fall into three main categories: lipophilic, electronic, and steric.

Lipophilic Parameters: The most common descriptor for lipophilicity is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. This parameter is crucial for predicting a molecule's ability to cross cell membranes. For thiourea derivatives, an optimal balance of hydrophilic and lipophilic character is often necessary for good bioavailability. farmaciajournal.com

Electronic Parameters: These descriptors describe the electronic aspects of the molecule. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. chemrxiv.org

Partial Atomic Charges: These describe the distribution of charge across the atoms of the molecule and can identify regions likely to engage in electrostatic interactions with a biological target.

Steric/Topological Parameters: These descriptors relate to the size and shape of the molecule. Examples include:

Molecular Weight (MW): The mass of the molecule.

Molecular Volume and Surface Area: These parameters describe the space occupied by the molecule and are important for understanding how it might fit into a receptor's binding site.

Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) and is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.

Once these descriptors are calculated, they are often correlated with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition or minimum inhibitory concentrations for antimicrobial activity) using statistical methods like multiple linear regression (MLR). This process, known as Quantitative Structure-Activity Relationship (QSAR) analysis, aims to build a mathematical model that describes the relationship between the physicochemical properties of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net

For a series of thiourea derivatives, a typical QSAR study might reveal that biological activity is positively correlated with certain descriptors and negatively correlated with others. For instance, an increase in lipophilicity might enhance activity up to a certain point, after which it could decrease due to poor solubility or non-specific binding. Similarly, the presence of electron-withdrawing or electron-donating groups at specific positions on the phenyl ring could significantly influence activity, a relationship that would be captured by electronic descriptors.

Below is a representative table illustrating the types of physicochemical descriptors that would be calculated for a compound like this compound in a QSAR study.

Table 1: Representative Physicochemical Descriptors for a Thiourea Derivative

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight ( g/mol ) | 276.45 | Size of the molecule |

| LogP | 4.25 | Lipophilicity, membrane permeability |

| Topological Polar Surface Area (Ų) | 41.09 | Drug transport properties |

| HOMO Energy (eV) | -5.8 | Electron-donating ability |

| LUMO Energy (eV) | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.6 | Chemical reactivity and stability |

Predictive Modeling for Novel Thiourea Designs

A key outcome of deriving physicochemical descriptors and correlating them with biological activity is the development of predictive models. These models, typically generated through QSAR studies, serve as powerful tools in computational drug design, allowing researchers to forecast the biological activity of yet-to-be-synthesized compounds. nih.gov This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of candidates with the highest probability of success, thereby saving time and resources.

The QSAR models are essentially mathematical equations that link the structural features (represented by the physicochemical descriptors) of a series of molecules to their biological response. atlantis-press.com For a class of compounds like thiourea derivatives, a validated QSAR model can be used to design novel analogues, such as variations of this compound, with potentially enhanced activity.

The process generally involves these steps:

Model Building: A QSAR model is built using a "training set" of thiourea derivatives with known biological activities and calculated descriptors.

Model Validation: The predictive power of the model is rigorously tested using a "test set" of compounds that were not used in the model's creation.

In Silico Screening and Design: Once validated, the model is used to predict the activity of a virtual library of novel thiourea designs. Researchers can systematically modify the structure of a lead compound—for example, by changing substituents on the cyclohexyl or phenyl rings of this compound—and use the model to forecast how these changes will impact the biological activity.

For instance, a QSAR model for a series of antifungal thioureas might have the following general form:

log(1/MIC) = c0 + c1(LogP) - c2(LUMO) + c3*(TPSA)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. This equation suggests that antifungal activity (log(1/MIC)) increases with higher lipophilicity (LogP) and higher TPSA, but decreases with a higher LUMO energy.

Using such a model, a medicinal chemist could design new derivatives of this compound by introducing substituents that are predicted to increase LogP and TPSA while decreasing the LUMO energy. The model would provide a quantitative prediction of the expected improvement in activity, guiding the synthetic efforts.

The table below illustrates how a predictive model could be used to evaluate and compare novel thiourea designs based on a lead compound.

Table 2: Predictive Modeling for Novel Thiourea Designs Based on a Lead Compound

| Compound | Modification | Predicted Activity (e.g., log(1/MIC)) | Rationale for Design |

|---|---|---|---|

| Lead Compound | This compound | 1.5 | Baseline activity |

| Derivative A | Addition of a 4-chloro group to the phenyl ring | 1.8 | Increases lipophilicity (LogP) |

| Derivative B | Addition of a 4-hydroxy group to the phenyl ring | 1.3 | Decreases lipophilicity, increases polarity (TPSA) |

This predictive approach allows for the systematic exploration of chemical space and the rational design of new thiourea derivatives with optimized biological activity profiles. nih.gov

Coordination Chemistry of Thiourea Derivatives with Metal Centers

Ligand Properties of 1-Cyclohexyl-3-(1-phenylpropyl)thiourea and Related Thioureas

The utility of thiourea (B124793) derivatives as ligands in coordination chemistry stems from their unique electronic and structural features. The substituents on the nitrogen atoms, such as the cyclohexyl and 1-phenylpropyl groups in the title compound, can significantly influence these properties through steric and electronic effects.

Thiourea derivatives are highly versatile ligands primarily due to the presence of multiple potential donor sites. The thioamide group (-NH-C(S)-NH-) contains both soft (sulfur) and hard (nitrogen) donor atoms, allowing for varied coordination behavior based on the specific metal center and reaction conditions. mdpi.comresearchgate.net

Sulfur Coordination: The most common coordination mode for thiourea ligands is through the sulfur atom. mdpi.com The sulfur atom of the thiocarbonyl group (C=S) is a soft donor, making it particularly suitable for binding to soft or borderline metal ions like Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). mdpi.comoup.com In this mode, the ligand typically acts as a neutral, monodentate donor. mdpi.com

Nitrogen Coordination: Coordination can also occur through one of the nitrogen atoms. researchgate.net This is often observed in conjunction with sulfur binding to form a chelate ring. Deprotonation of one of the N-H protons creates an anionic ligand that can coordinate through both a nitrogen and the sulfur atom. mdpi.com Some thiourea derivatives containing additional donor groups, such as a pyridyl ring, can also coordinate through the nitrogen of that ancillary group. oup.com The bulky cyclohexyl and phenylpropyl groups in this compound would sterically influence which nitrogen atom, if any, participates in coordination. Aluminum complexes have also been shown to form through nitrogen donor ligands. umn.edu

Thiourea ligands exhibit a dual electronic character, possessing both σ-donor and π-acceptor (π-acidic) capabilities, which contributes to their structural versatility in metal complexes. nih.govnih.gov

σ-Donation: The primary interaction with a metal center is typically σ-donation from a lone pair of electrons on the sulfur atom to an empty orbital on the metal. nih.gov This forms a stable metal-sulfur bond.

π-Acidity: The thiocarbonyl group (C=S) has an associated π* antibonding orbital. This orbital can accept electron density from filled d-orbitals of the metal center, a process known as π-backbonding. This π-acidic character strengthens the metal-ligand bond. Spectroscopic evidence, such as shifts in the N-H and N-C-N stretching frequencies in IR spectra, supports changes in the electronic structure upon coordination, indicating an increase in the C-N double bond character as electron density flows from the ligand to the metal. mdpi.comnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. rsc.orgmdpi.com The resulting complex's structure is highly dependent on the reaction conditions, the metal-to-ligand ratio, and the nature of the substituents on the thiourea.

The versatility of the thiourea backbone allows for several distinct binding modes. mdpi.comresearchgate.net

Monodentate: In the most straightforward mode, the thiourea ligand binds to a single metal center through its sulfur atom. mdpi.com This is common when the ligand is neutral.

Bidentate (Chelating): Upon deprotonation of an N-H proton, the ligand becomes anionic and can bind to a metal center through both the sulfur and the deprotonated nitrogen atom, forming a stable chelate ring. mdpi.comresearchgate.net This N,S-bidentate coordination is a prevalent motif. oup.com In some cases, other functional groups on the ligand, like a carbonyl or pyridyl group, can participate in chelation with the thioamide sulfur. researchgate.netdntb.gov.ua

Bridging: The sulfur atom of a single thiourea ligand can bridge two metal centers (μ-S), leading to the formation of dimeric, polymeric, or cluster structures. mdpi.comoup.com This mode is particularly noted in the chemistry of coinage metals like copper(I). nih.gov

The formation of chelate rings generally enhances the thermodynamic stability of the complex compared to its monodentate analogue, an observation known as the chelation effect.

The geometry of metal-thiourea complexes is dictated by the coordination number and electronic configuration of the metal ion, as well as the steric demands of the thiourea ligand.

Common stereochemistries observed for metal-thiourea complexes include:

Tetrahedral: Frequently seen for d¹⁰ metal ions like Cu(I), Zn(II), and Cd(II), as well as for Co(II). nih.govrsc.org Copper(I) complexes, for instance, often feature a tetrahedral coordination environment with four sulfur atoms from the thiourea ligands. nih.govnih.gov

Square Planar: Typical for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). researchgate.netrsc.org These complexes often involve bidentate N,S-chelating thiourea ligands.

Trigonal Planar: This geometry is also observed, particularly for Cu(I) complexes with a coordination number of three. oup.comnih.gov

Octahedral: Metal ions like Ni(II) can form octahedral complexes, for example, with six coordinating thiourea ligands. nih.gov

For a bulky ligand like this compound, the large cyclohexyl and phenylpropyl groups would create significant steric hindrance around the metal center. This would likely favor lower coordination numbers and influence the arrangement of ligands, potentially leading to distorted geometries to accommodate the bulky substituents.

Spectroscopic and Structural Analysis of Metal-Thiourea Coordination Compounds

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the unambiguous characterization of metal-thiourea complexes. mdpi.comdoi.orgacs.org

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. Upon coordination via the sulfur atom, the ν(C=S) stretching frequency typically shifts to a lower wavenumber, while the ν(C-N) band shifts to a higher wavenumber. mdpi.com This indicates a decrease in the C=S bond order and an increase in the C-N bond order, consistent with S-coordination. If deprotonation and N,S-chelation occur, the ν(N-H) band disappears or shifts significantly. mdpi.comdoi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information on the ligand environment. The chemical shift of the N-H protons in ¹H NMR can change significantly upon complexation. In ¹³C NMR, the thiocarbonyl carbon (C=S) signal experiences a downfield shift upon coordination, reflecting the decreased electron density at the carbon atom due to donation from the sulfur to the metal center. mdpi.com

Interactive Table: Typical Spectroscopic Shifts in Thiourea-Metal Complexes Use the filter to select a specific spectroscopic method.

| Spectroscopic Method | Key Signal | Typical Shift upon S-Coordination | Reference |

|---|---|---|---|

| IR | ν(C=S) | Shifts to lower frequency (e.g., by 11–42 cm⁻¹) | mdpi.com |

| IR | ν(C-N) | Shifts to higher frequency | mdpi.com |

| IR | ν(N-H) | Can shift to higher frequency in neutral complexes | nih.gov |

| ¹³C NMR | C=S | Downfield shift (e.g., by ~6 ppm) | mdpi.com |

| ¹H NMR | N-H | Signal shifts, often downfield | nih.gov |

Structural Analysis: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of these complexes, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govacs.org Studies on various thiourea complexes have confirmed the different binding modes and stereochemistries discussed previously. For example, X-ray absorption fine structure (XAFS) studies have been used to determine the coordination geometry of copper(I) thiourea complexes in both crystalline and non-crystalline samples, confirming the presence of trigonal planar and tetrahedral copper centers. nih.govresearchgate.netaip.org

Interactive Table: Selected Crystallographic Data for Thiourea-Metal Complexes Use the filter to select a specific metal or geometry.

| Complex | Metal | Geometry | Key Feature | Reference |

|---|---|---|---|---|

| Cu₂(tu)₆·H₂O | Cu(I) | Tetrahedral | Tetranuclear ion [Cu₄(tu)₁₂]⁴⁺ cluster | nih.gov |

| [Ni(PMCT)₂] | Ni(II) | Square Planar | Bidentate N,S-chelation | mdpi.com |

| [PdCl₂(HPMCT)₂] | Pd(II) | Square Planar | Monodentate S-coordination | mdpi.com |

| [CuCl{κS-MeNHC(S)NHMe}₃] | Cu(I) | Tetrahedral | Monodentate S-coordination | oup.com |

| [Cu{κS, κN-(2-Py)NHC(S)NH(2-Py)}₂]NO₃ | Cu(I) | Distorted Tetrahedral | Bidentate N,S-chelation via pyridyl-N | oup.com |

| [Ag(T2)₂]⁺ | Ag(I) | Distorted Tetrahedral | Bidentate P,S-chelation (T2 is a phosphine-thiourea) | mdpi.comnih.govresearchgate.net |

Potential Roles in Material Science and Catalysis (Non-Biological Context)

While specific applications for this compound in material science and catalysis have not been explicitly detailed in scientific literature, the general behavior of thiourea derivatives and their metal complexes suggests several potential roles. The presence of both a bulky cyclohexyl group and a chiral 1-phenylpropyl group provides a unique combination of steric hindrance and stereochemical influence that could be advantageous in these fields.

In Material Science, thiourea derivatives are often employed as precursors for the synthesis of metal sulfide (B99878) nanoparticles and thin films. The thiourea ligand can coordinate to a metal ion in solution, and upon thermal decomposition, the sulfur atom is released to form a metal sulfide. The organic components of the thiourea ligand can act as capping agents, controlling the size, shape, and surface properties of the resulting nanoparticles. The specific structure of this compound could offer a novel level of control over these parameters due to its distinct steric profile.

Another potential application in material science is in the formation of coordination polymers and metal-organic frameworks (MOFs). The ability of the thiourea group to bridge between metal centers could lead to the formation of extended one-, two-, or three-dimensional structures. These materials are of great interest for applications in gas storage, separation, and sensing. The specific stereochemistry of the 1-phenylpropyl group could introduce chirality into these frameworks, a desirable property for enantioselective separations or sensing.

In Catalysis, thiourea derivatives have emerged as powerful organocatalysts and as ligands in transition metal catalysis. As organocatalysts, thioureas are known to activate electrophiles through hydrogen bonding interactions. A prominent example is the use of 1-(3,5-Bis(trifluoromethyl)phenyl)−3-cyclohexyl thiourea in promoting various organic reactions. The dual hydrogen bond donor capability of the thiourea moiety is key to its catalytic activity. It is plausible that this compound could function similarly, with the chiral 1-phenylpropyl group potentially inducing asymmetry in catalytic transformations, leading to the selective formation of one enantiomer of a chiral product.

When used as ligands in transition metal catalysis, thiourea derivatives can influence the reactivity and selectivity of the metal center. They typically coordinate to soft metal ions through the sulfur atom. The electronic and steric properties of the N-substituents play a crucial role in tuning the catalytic performance. The combination of the electron-donating cyclohexyl group and the chiral phenylpropyl group in this compound could be beneficial in a range of catalytic reactions, such as cross-coupling reactions or asymmetric hydrogenations, by creating a specific and potentially enantioselective coordination environment around the metal.

Table of Potential Applications

| Field | Potential Application | Plausible Role of this compound |

| Material Science | Precursor for metal sulfide nanoparticles | The compound could decompose upon heating in the presence of a metal salt to form metal sulfide nanoparticles, with the organic fragments influencing particle size and morphology. |

| Component of coordination polymers or MOFs | The thiourea group could act as a bridging ligand between metal centers, and the chiral 1-phenylpropyl group could impart chirality to the resulting framework, making it suitable for enantioselective applications. | |

| Catalysis | Organocatalyst for asymmetric synthesis | The thiourea moiety can activate substrates via hydrogen bonding, and the chiral substituent could direct the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the product. |

| Ligand in transition metal catalysis | Coordination to a metal center could create a chiral catalytic environment, influencing the selectivity and efficiency of reactions such as asymmetric hydrogenation or cross-coupling. |

Mechanistic Research on Biological Activities of Thiourea Derivatives Pre Clinical, Non Human Models

Investigations into Molecular Targets and Pathways

The biological effects of thiourea (B124793) derivatives are rooted in their ability to interact with and modulate the function of specific molecular targets, primarily enzymes and other macromolecules. This leads to downstream effects on cellular processes.

Thiourea derivatives have been identified as potent inhibitors of several hydrolytic enzymes, a characteristic central to their therapeutic potential. nih.govresearchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases crucial for regulating neurotransmitter levels. mdpi.com Inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. bohrium.com Numerous thiourea derivatives have demonstrated significant inhibitory activity against both AChE and BChE. researchgate.netnih.gov Studies on various unsymmetrical thioureas, including those with cyclohexyl moieties, show that these compounds can effectively inhibit both enzymes. For example, 1-cyclohexyl-3-(pyridin-2-yl) thiourea was found to be a potent inhibitor of both AChE and BChE. nih.gov The inhibitory mechanism is believed to involve the thiourea molecule fitting into the active site of the enzyme, where hydrogen bonds and other interactions prevent the natural substrate from binding. nih.gov

Soluble Epoxide Hydrolase (sEH): sEH is another mammalian serine hydrolase that metabolizes anti-inflammatory and vasodilatory epoxy-fatty acids (EpFAs) into less active diols. nih.gov Inhibition of sEH is a therapeutic target for cardiovascular and inflammatory diseases. The urea (B33335) and thiourea pharmacophores are central to many potent sEH inhibitors. nih.gov While direct studies on 1-cyclohexyl-3-(1-phenylpropyl)thiourea are not extensively documented, its structural analog, N-cyclohexyl-N′-(3-phenylpropyl)-urea (CPU), is a known sEH inhibitor. nih.gov The mechanism involves the thiourea's sulfur atom (or urea's oxygen) forming a hydrogen bond with a key aspartate residue in the enzyme's active site, while the flanking N-H groups form hydrogen bonds with the catalytic aspartate and a nearby tyrosine residue, effectively blocking the enzyme's hydrolytic activity.

Carboxylesterase (CES): Carboxylesterases, particularly CES1 found in the liver, are serine hydrolases that detoxify a wide range of compounds and are inhibited by the active metabolites of organophosphate pesticides. nih.govnih.gov Given that thioureas are effective inhibitors of other serine hydrolases like cholinesterases and sEH, it is mechanistically plausible that they could also inhibit CES1. nih.govnih.gov Inhibition of CES1 by such compounds could alter the metabolism of various endogenous and exogenous substances.

Table 1: Cholinesterase Inhibition by Select Thiourea Derivatives

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | AChE | 27.05 | nih.gov |

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | BChE | 22.60 | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 | nih.gov |

The biological activity of thiourea derivatives extends beyond enzyme inhibition to direct interactions with other crucial macromolecules.

Proteins: The fundamental mechanism of action for most thiourea derivatives involves their interaction with proteins. nih.gov The hydrogen-bonding capabilities of the N-H groups and the sulfur atom are key to these interactions. nih.gov Besides the enzymes mentioned above, thioureas have been shown to inhibit protein kinases, such as K-Ras and those involved in the Wnt/β-catenin signaling pathway, which are critical in cancer progression. nih.govmdpi.com Some derivatives also act as inhibitors of sirtuins, a class of proteins involved in cellular regulation. nih.gov

DNA: Certain complex thiourea derivatives, specifically those integrated into larger heterocyclic systems like 1,10-phenanthroline, have been shown to interact with and stabilize specific DNA structures. nih.gov These compounds can act as ligands for G-quadruplex DNA, a secondary structure found in telomeres. By binding to and stabilizing these structures, the compounds can interfere with processes like telomere maintenance, which is often dysregulated in cancer cells. nih.gov This interaction highlights a potential mechanism for anticancer activity that is distinct from direct enzyme inhibition.

By interacting with molecular targets, thiourea derivatives can significantly modulate complex cellular processes, most notably cell proliferation.

Antiproliferative Effects: A significant body of preclinical research has demonstrated the potent antiproliferative and cytotoxic effects of thiourea derivatives across a wide range of human cancer cell lines, including those from breast, lung, prostate, and colon cancers. mdpi.comnih.gov The mechanism often involves inducing a cytostatic effect that suppresses cell growth and proliferation. nih.gov Studies with various 1,3-disubstituted thioureas have shown a marked reduction in the number of live cancer cells following treatment. For instance, certain halogenated phenylthiourea (B91264) derivatives significantly decreased the populations of colon (SW620) and prostate (PC3) cancer cells. nih.gov This antiproliferative action is often linked to the inhibition of critical growth signaling pathways or the induction of programmed cell death (apoptosis). mdpi.comnih.gov Furthermore, urea-based sEH inhibitors have been shown to suppress the proliferation of vascular smooth muscle cells, suggesting a role in cardiovascular contexts. researchgate.net

Table 2: Antiproliferative Activity of Select Diarylthiourea Derivatives

| Compound | Cell Line | Effect (% reduction in cell number vs. control) | Reference |

|---|---|---|---|

| ortho-substituted dihalogenophenyl derivative | Colon Cancer (SW620) | 72% | nih.gov |

| para-substituted dihalogenophenyl derivative | Prostate Cancer (PC3) | 63% | nih.gov |

| dihalogenophenyl derivative 1 | Prostate Cancer (PC3) | 76% (long-term exposure) | nih.gov |

Structure-Activity Relationship (SAR) Studies for Specific Biological Activities

SAR studies are crucial for optimizing the potency and selectivity of thiourea derivatives. These studies analyze how modifying the chemical structure, such as by changing substituents or stereochemistry, affects biological activity. mdpi.com

The nature of the substituents attached to the nitrogen atoms of the thiourea core profoundly influences the compound's biological effects. For a molecule like this compound, the cyclohexyl, phenyl, and propyl groups are key determinants of its activity.

Cyclohexyl Group: The bulky, lipophilic cyclohexyl group often contributes to binding affinity, particularly in hydrophobic pockets of enzymes. Its presence is common in many biologically active thiourea and urea derivatives, including potent sEH inhibitors. nih.govnih.gov

Phenylpropyl Group: The phenylpropyl substituent is critical for activity. In sEH inhibitors, the phenyl ring often fits into a specific binding pocket, while the alkyl chain's length and structure are optimized for best fit. acs.org

Aromatic Ring Substitutions: The addition of electron-withdrawing groups (e.g., halogens, trifluoromethyl) to the phenyl ring is a common strategy to enhance biological activity. nih.govacs.org For example, studies on sEH inhibitors showed that replacing a 4-trifluoromethylphenyl group with a 4-trifluoromethoxyphenyl group did not alter potency but significantly improved solubility. acs.org In studies on antiproliferative agents, the position of halogen substituents (ortho, meta, or para) on the phenyl ring resulted in vastly different levels of cytotoxicity against cancer cell lines. nih.gov

Stereochemistry can play a decisive role in the biological efficacy of chiral drugs. The compound this compound possesses a chiral center at the carbon atom of the propyl group that is bonded to both the phenyl ring and a nitrogen atom. This means the compound can exist as two non-superimposable mirror images (enantiomers).

Although specific studies on the stereoselectivity of this compound are not widely available, the principle of stereochemical influence is well-established for enzyme inhibitors. The three-dimensional arrangement of the substituents around the chiral center dictates how well the molecule can fit into the highly specific, asymmetric binding site of a target protein. One enantiomer will typically have a much higher affinity and potency than the other because its spatial orientation allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the binding pocket. The less active enantiomer may bind poorly or not at all. Therefore, the biological efficacy of this compound is expected to be highly dependent on its stereoisomeric form.

Applications in Chemical Transformations and Organocatalysis

Thiourea (B124793) Organocatalysis: Principles and Mechanisms

Thiourea organocatalysis is a significant area of research in modern organic chemistry. chemdad.comresearchgate.net Catalysts in this class operate through non-covalent interactions, primarily hydrogen bonding, to activate substrates and facilitate a wide range of chemical reactions. chemdad.com The effectiveness of thiourea catalysts is often enhanced by the presence of electron-withdrawing groups on the aryl substituents, which increases the acidity of the N-H protons and strengthens their hydrogen-bonding capabilities. nih.gov

The fundamental principle of thiourea organocatalysis lies in the ability of the thiourea motif to act as a double hydrogen-bond donor. chemdad.comnih.gov This dual hydrogen bonding can activate electrophilic substrates, such as carbonyls, imines, and nitroalkenes, by lowering the energy of the transition state. chemdad.comchemscene.com This activation makes the substrate more susceptible to nucleophilic attack, thereby accelerating the reaction rate. The specific geometry of the thiourea group allows for a "clamp-like" binding to the substrate, which is crucial for its catalytic activity. chemdad.com

No specific information was found in the scientific literature regarding the application or study of 1-Cyclohexyl-3-(1-phenylpropyl)thiourea in hydrogen bonding activation.

A major advancement in thiourea organocatalysis is the development of bifunctional catalysts. These catalysts incorporate a Lewis basic site, typically an amine, in addition to the thiourea moiety. This allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via interaction with the basic site). This synergistic activation is highly effective in controlling the stereochemistry of the reaction, leading to high enantioselectivity in asymmetric synthesis.

No specific information was found in the scientific literature regarding the design, synthesis, or application of This compound as a bifunctional catalyst in asymmetric synthesis.

Case Studies: Thiourea-Catalyzed Reactions

Thiourea catalysts are widely employed in asymmetric Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. chemscene.com In these reactions, the thiourea catalyst activates the α,β-unsaturated compound towards nucleophilic attack by a carbon nucleophile. Bifunctional thiourea catalysts have been shown to be particularly effective, providing high yields and enantioselectivities for the addition of various nucleophiles, including malonates and dicarbonyl compounds, to nitroolefins and other Michael acceptors.

No case studies or research data were found for the use of This compound as a catalyst in Michael addition reactions.

The nitro-Mannich (or aza-Henry) reaction is another important transformation where thiourea organocatalysts have been successfully applied. This reaction involves the addition of a nitroalkane to an imine to form a β-nitroamine, a valuable synthetic intermediate. Chiral bifunctional thiourea catalysts have been developed that can control the diastereoselectivity and enantioselectivity of this reaction, providing access to chiral 1,2-diamines and other important nitrogen-containing compounds.

No case studies or research data were found for the use of This compound as a catalyst in nitro-Mannich reactions.

Thioureas as Building Blocks for Complex Molecule Synthesis

Thiourea derivatives are versatile building blocks in organic synthesis, serving as precursors to a variety of heterocyclic compounds and other complex molecules. For instance, they can be used in the synthesis of pyrimidines, thiazoles, and other biologically active scaffolds through condensation reactions. The reactivity of the thiourea group allows for its incorporation into larger molecular frameworks, making it a valuable synthon for medicinal and materials chemistry.

No specific examples or research were found detailing the use of This compound as a building block for the synthesis of complex molecules.

Based on the comprehensive search conducted, there is a notable absence of scientific literature pertaining to the specific compound This compound within the context of the requested applications. While the general field of thiourea organocatalysis is well-established and rich with examples, this particular derivative does not appear to be a commonly studied or reported catalyst or synthetic building block. Therefore, no detailed research findings or data tables for this specific compound can be provided.

Note: This Section Focuses Solely on Scientific Findings in Controlled Laboratory Settings and Animal Models, Strictly Excluding Any Human Clinical Trial Data, Therapeutic Claims, Dosage, or Safety Information.

Antimicrobial Activity Studies

While the broader class of thiourea (B124793) derivatives has been a subject of extensive research for its antimicrobial properties, specific data on 1-Cyclohexyl-3-(1-phenylpropyl)thiourea is not available in the reviewed scientific literature. mdpi.commdpi.commdpi.comnih.govdergipark.org.trconnectjournals.com

Antibacterial Efficacy Against Bacterial Strains (in vitro, animal models)

A review of published scientific studies did not yield specific data concerning the in vitro or in vivo antibacterial efficacy of this compound against any bacterial strains. Although numerous thiourea derivatives have been evaluated for activity against pathogens like Staphylococcus aureus and Escherichia coli, research detailing the activity of this specific compound could not be located. nih.govresearchgate.netresearchgate.net

Antifungal Efficacy Against Fungal Species (in vitro, animal models)

There is no specific information available in the scientific literature regarding the antifungal efficacy of this compound in either in vitro assays or animal models. Studies on related compounds, such as certain 1,2,4-triazolin-5-thione derivatives containing a cyclohexyl group, have shown moderate activity against Candida species, but data for the target compound is absent. nih.gov

Antimycobacterial Activity

No dedicated studies on the antimycobacterial activity of this compound were found in the reviewed literature. Research into related structures, such as N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea, has shown some inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.netpnrjournal.comnih.govresearchgate.net However, these findings cannot be directly extrapolated to the specific compound .

Antiviral Activity (e.g., HIV inhibition in cellular assays)

An extensive search of scientific databases did not retrieve any studies evaluating the antiviral activity of this compound. While the thiourea scaffold is present in some molecules investigated for antiviral properties, including against Human Immunodeficiency Virus (HIV) and Zika Virus (ZIKV), no research has been published on this particular compound's efficacy in cellular assays. nih.govnih.govacs.org

Anticancer Activity Research

Antiproliferative Effects in Cell Lines (in vitro)

There is a lack of published scientific data on the in vitro antiproliferative effects of this compound on any cancer cell lines. The general class of 1,3-disubstituted thiourea derivatives has been reported to possess antiproliferative properties, but specific experimental results for this compound are not available. nih.govnih.gov

Mechanism-Based Studies in Cancer Biology

There is no available research detailing the mechanism-based studies of this compound in the context of cancer biology. Searches for its effects on enzyme modulation within cancer pathways did not yield any specific data for this compound.

Pre-clinical in vivo (animal model) Efficacy Investigations

No published pre-clinical studies investigating the in vivo efficacy of this compound in animal models of cancer were found.

Antiprotozoal Activity Investigations

Investigations into the antiprotozoal activity of this compound, including its potential anti-leishmanial effects in vitro or in animal models, have not been reported in the available scientific literature.

Enzyme Modulatory Research

There is a lack of specific research on the enzyme modulatory effects of this compound. No studies concerning its antioxidant activity or its potential for cholinesterase inhibition were identified.

Agrochemical Applications and Plant Biological Activity

Insecticidal and Fungicidal Properties

No data has been published regarding the evaluation of this compound for insecticidal or fungicidal properties.

Plant Growth Regulation Studies

There are no available studies on the use or effects of this compound in the context of plant growth regulation.

Future Perspectives and Emerging Research Avenues for Thiourea Chemistry

Development of Novel Synthetic Methodologies

The synthesis of thiourea (B124793) derivatives is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methods. Traditional methods for synthesizing thioureas often involve hazardous reagents like thiophosgene (B130339) or carbon disulfide. researchgate.net Modern approaches, however, are geared towards greener and more efficient processes.

One of the most promising recent developments is the use of multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. researchgate.netresearchgate.net For instance, a three-component reaction of an isocyanide, an amine, and elemental sulfur in water has been developed for the straightforward, chromatography-free synthesis of thioureas. researchgate.net

Continuous-flow synthesis is another rapidly advancing area that offers enhanced control over reaction parameters, leading to better yields and purer products. mdpi.comnih.gov A continuous-flow method for thiourea synthesis has been developed using an aqueous polysulfide solution, which allows for mild reaction conditions and easy product isolation by simple filtration. researchgate.netmdpi.comnih.govnih.gov This technique is not only scalable but also improves the safety of handling reactive intermediates. nih.gov

Furthermore, there is a growing interest in green synthesis methodologies that utilize environmentally benign solvents and energy sources. researchgate.netnih.gov Researchers have successfully synthesized symmetrical N,N'-disubstituted thiourea derivatives using primary amines and carbon disulfide in water, powered by solar thermal energy, completely avoiding the need for a catalyst. researchgate.net The use of green solvents like cyrene has also been explored as a viable alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas with nearly quantitative yields. nih.gov

These novel synthetic strategies are not only making the production of known thiourea derivatives more efficient and environmentally friendly but are also opening doors to the creation of novel and structurally diverse thiourea compounds with unique properties.

Advanced Computational Design of Thiourea Derivatives

Computational chemistry has become an indispensable tool in the rational design and development of new thiourea derivatives with tailored properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are being increasingly employed to predict the biological activity and physicochemical properties of thiourea compounds before their synthesis, thereby saving significant time and resources. scichemj.orgfarmaciajournal.comnih.govresearchgate.net

QSAR studies have been successfully used to build predictive models for the anticancer activity of thiourea derivatives. scichemj.orgnih.gov For example, a QSAR study on a series of thiourea derivatives with anticancer activity in the liver identified key molecular descriptors such as lipophilicity (LogP), bond lengths, and vibrational frequencies that are crucial for their activity. scichemj.org Such models can be used to screen virtual libraries of thiourea compounds and prioritize the most promising candidates for synthesis and further testing. scichemj.orgnih.gov

Density Functional Theory (DFT) calculations have provided valuable insights into the interaction mechanisms of thiourea derivatives with various targets. For instance, DFT has been used to study the adsorption of thiourea derivatives on metal surfaces to understand their effectiveness as corrosion inhibitors. onepetro.orgacs.org These studies have revealed that the strong interactions between the sulfur and carbon atoms of the thiourea molecule and the metal surface are responsible for their corrosion-inhibiting properties. onepetro.org

Molecular docking studies are another powerful computational tool used to predict the binding modes of thiourea derivatives with biological targets, such as enzymes. researchgate.netresearchgate.net By understanding these interactions at the molecular level, it is possible to design more potent and selective inhibitors. For example, molecular docking has been used to investigate the binding of thiourea derivatives to the enzyme enoyl-ACP reductase (FabI), a target for antibacterial drugs. researchgate.net

The synergy between computational design and experimental synthesis is expected to accelerate the discovery of new thiourea derivatives with enhanced performance in a wide range of applications.

Exploration of New Biological Targets and Mechanisms (in non-human models)

The thiourea scaffold is a "privileged structure" in medicinal chemistry, and research continues to uncover new biological targets and mechanisms of action for its derivatives in non-human models. nih.govresearchgate.net These studies are crucial for the development of new therapeutic agents and for understanding the fundamental biological roles of these compounds.

Thiourea derivatives have shown significant potential as enzyme inhibitors . For instance, they have been investigated as inhibitors of urease, a bacterial enzyme implicated in various pathologies. nih.gov A series of thiourea-based compounds, including thiosemicarbazones and thiazolyl thioureas, have demonstrated potent inhibitory activity against bacterial urease in both purified enzyme and whole-cell assays. nih.gov